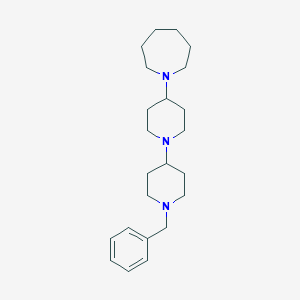![molecular formula C24H33N3O B247107 1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247107.png)
1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazines. It was first synthesized in the 1970s and gained popularity in the 2000s as a recreational drug. However, BZP has also been studied for its potential scientific research applications, particularly in the field of neuroscience.
Wirkmechanismus
1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine acts as a stimulant on the central nervous system, primarily by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased activity in the brain and a feeling of euphoria and alertness.
Biochemical and Physiological Effects
1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine has been shown to have a variety of biochemical and physiological effects on the body. In addition to its stimulant effects, it has been shown to increase heart rate, blood pressure, and body temperature. It also affects the immune system, with studies showing that it can increase the production of cytokines and other immune system molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine in lab experiments is its ability to modulate neurotransmitter release and uptake. This makes it a useful tool for studying the mechanisms of neurotransmitter signaling in the brain. However, one limitation is its potential for abuse as a recreational drug. This can make it difficult to obtain and use in a lab setting.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine. One area of interest is its use as a treatment for neurological disorders. Studies have shown that it may have potential as a treatment for Parkinson's disease and schizophrenia, and further research in this area could lead to the development of new treatments. Additionally, more research is needed to fully understand the mechanisms of 1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine's effects on the central nervous system, which could lead to the development of new drugs that target these pathways.
Synthesemethoden
1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine can be synthesized using a variety of methods, including the reaction of piperazine with benzyl chloride and 2-methoxybenzyl chloride. Other methods involve the use of different reagents and catalysts, such as sodium hydroxide and palladium on carbon.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine has been studied for its potential applications in neuroscience research. Specifically, it has been investigated for its effects on the central nervous system, including its ability to modulate neurotransmitter release and uptake. 1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine has also been studied for its potential use as a treatment for various neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
Produktname |
1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine |
|---|---|
Molekularformel |
C24H33N3O |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
1-benzyl-4-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H33N3O/c1-28-24-10-6-5-9-22(24)20-25-13-11-23(12-14-25)27-17-15-26(16-18-27)19-21-7-3-2-4-8-21/h2-10,23H,11-20H2,1H3 |
InChI-Schlüssel |
KIIGDOAZWICKEN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247024.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247025.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247026.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B247028.png)
![N-(2,4-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247029.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247030.png)
![3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)
![3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
![3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)


![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)